molecular formula C23H26N2O3S B2879812 N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 333310-94-4

N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B2879812
CAS RN: 333310-94-4
M. Wt: 410.53
InChI Key: HAWICIWWFMKWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a complex organic compound that contains an adamantane derivative and an indole moiety . Adamantane derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional derivatives . The indole moiety is a significant heterocycle found in proteins in the form of amino acids, such as tryptophan .


Synthesis Analysis

The synthesis of unsaturated adamantane derivatives, like the one in this compound, involves various methods . One method proposed by Guo et al. involves a reaction of adamantanecarboxylic acid with enamides . The carboxylic acid derivative acts as an alkylating agent . Sulfonamide synthesis by S-N coupling is another method that could be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound involves an adamantane derivative and an indole moiety . Adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds . The indole moiety in this compound could have undergone a structural change from an indole to an indazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve the reactions of adamantane derivatives . These reactions offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . A one-pot, three-component Fischer indolisation–N-alkylation sequence could also be involved in the synthesis of this compound .

Scientific Research Applications

Inhibition of Human Steroid Sulfatase

One application involves the synthesis and evaluation of derivatives as potent inhibitors of human steroid sulfatase (STS), a target for the treatment of estrogen-dependent diseases. A derivative was synthesized through straightforward chemical reactions and demonstrated significant inhibitory activity against STS in various cellular assays without binding to estrogen receptors, suggesting its potential as a therapeutic agent in androgen- and estrogen-dependent diseases (Schreiner et al., 2003).

Carbonic Anhydrase Inhibition

Another research focus is on sulfonamide derivatives that inhibit carbonic anhydrase (CA), an enzyme implicated in numerous physiological processes, including intraocular pressure regulation. A new sulfonamide derivative showed promising results in lowering intraocular pressure (IOP) in rabbits, suggesting its utility in treating glaucoma and highlighting the broader class of metal complexes of heterocyclic sulfonamides as potential IOP-lowering agents with enhanced efficiency compared to simple sulfonamides (Supuran et al., 1998).

Antimicrobial and Antiproliferative Agents

Sulfonamide derivatives have been explored for their antimicrobial and antiproliferative properties. N-ethyl-N-methylbenzenesulfonamide derivatives were synthesized and showed significant cytotoxic activity against lung and liver carcinoma cell lines, as well as antimicrobial activity. These findings indicate the potential of sulfonamide derivatives in developing new therapeutic agents for treating cancer and infections (El-Gilil, 2019).

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Research into adamantane-1,3,4-thiadiazole hybrid derivatives has provided insights into the nature of noncovalent interactions in these compounds. QTAIM analysis and Hirshfeld surface analysis revealed the significance of N–H⋯N hydrogen bonds and other noncovalent interactions in stabilizing crystal structures, which could inform the design of new materials and drugs (El-Emam et al., 2020).

Anticonvulsant Properties

The incorporation of adamantyl moieties into sulfonamide structures has been investigated for antiepileptic properties. Some derivatives exhibited strong anticonvulsant properties in animal models, suggesting their potential as leads for developing new antiepileptic drugs (Masereel et al., 2002).

Future Directions

The future directions in the research of this compound could involve the development of novel methods for their preparation and the investigation of their potential applications . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional derivatives .

properties

IUPAC Name

N-[1-(2-adamantyl)ethyl]-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-12(21-15-8-13-7-14(10-15)11-16(21)9-13)25-29(27,28)20-6-5-19-22-17(20)3-2-4-18(22)23(26)24-19/h2-6,12-16,21,25H,7-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWICIWWFMKWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=C5C=CC=C6C5=C(C=C4)NC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.